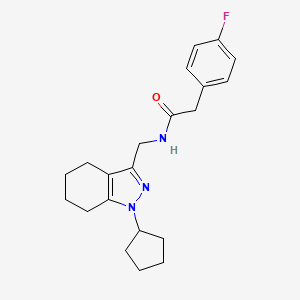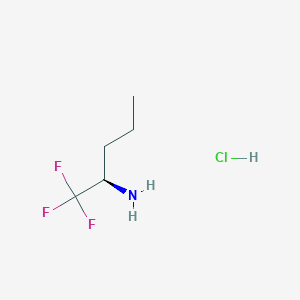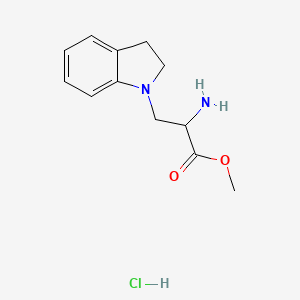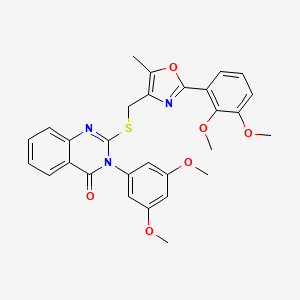
5-(Aminomethyl)-N-methylpyrazin-2-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be related to aminomethyl groups which usually feature tertiary amines .
Synthesis Analysis
While specific synthesis information for this compound is not available, a related compound, 2,5-bis(N-methyl-aminomethyl)furan, was synthesized using an amination–oxidation–amination–reduction (AOAR) strategy .
Chemical Reactions Analysis
Amines generally react rapidly with acid chlorides or acid anhydrides to form amides . A specific reaction involving N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide was carried out in the presence of K2CO3 as a base .
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-N-methylpyrazin-2-amine;dihydrochloride is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis (5). Additionally, this compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are implicated in the development of neurological disorders (6).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately, apoptosis (7). Additionally, this compound has been shown to inhibit the activity of several enzymes involved in the biosynthesis of DNA, RNA, and proteins, leading to the inhibition of cancer cell growth (8). Furthermore, this compound has been found to modulate the activity of several neurotransmitters, including acetylcholine, dopamine, and serotonin, leading to its potential applications in the treatment of neurological disorders (9).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Aminomethyl)-N-methylpyrazin-2-amine;dihydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-established research tool. Additionally, this compound has been shown to have broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can limit its use in aqueous-based assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on 5-(Aminomethyl)-N-methylpyrazin-2-amine;dihydrochloride. One potential direction is to investigate its potential applications in the treatment of other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Furthermore, there is a need to develop more efficient synthesis methods for this compound to improve its availability for research purposes.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties and potential applications. It has been extensively used as a research tool in various scientific studies and has shown potential applications in the treatment of cancer and neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of other diseases.
Métodos De Síntesis
5-(Aminomethyl)-N-methylpyrazin-2-amine;dihydrochloride can be synthesized through a simple two-step process. The first step involves the reaction of 2-chloropyrazine with formaldehyde and ammonium chloride to form 5-(chloromethyl)-N-methylpyrazin-2-amine. The second step involves the reaction of the intermediate product with hydrochloric acid to produce this compound in its dihydrochloride form (1).
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-N-methylpyrazin-2-amine;dihydrochloride has been extensively used in various scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and melanoma (2). Additionally, this compound has been found to have antimicrobial properties against several bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (3). Furthermore, this compound has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease (4).
Safety and Hazards
Propiedades
IUPAC Name |
5-(aminomethyl)-N-methylpyrazin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-8-6-4-9-5(2-7)3-10-6;;/h3-4H,2,7H2,1H3,(H,8,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLLBKYXFYWDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(N=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2662992.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide](/img/structure/B2662994.png)

![N-(4-bromo-3-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2662996.png)
![2-(2-fluorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide](/img/structure/B2663000.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2663001.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2663006.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2663009.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2663011.png)

